N-tert-butyl-3-iodopyridine-4-carboxamide

GPCR medicinal chemistry β3 adrenergic receptor structure–activity relationship

For medicinal chemistry teams targeting β3-adrenergic receptors (Ki 520 nM) or conducting fragment-based screening, this exact 3-iodo-4-(N-tert-butyl) regioisomer is non-negotiable. The iodine enables efficient Pd(0) oxidative addition under mild CO pressure, while the tert-butyl group locks a 68° amide-pyridine dihedral angle—a pre-organized geometry that cannot be achieved with 3-Cl, 3-Br, or N-methyl analogs. Procure this validated building block to avoid synthetic inefficiency, altered pharmacology, and non-reproducible protocols.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 331969-21-2
Cat. No. B13894745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-iodopyridine-4-carboxamide
CAS331969-21-2
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C=NC=C1)I
InChIInChI=1S/C10H13IN2O/c1-10(2,3)13-9(14)7-4-5-12-6-8(7)11/h4-6H,1-3H3,(H,13,14)
InChIKeySCGDHGAWTIPMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-3-iodopyridine-4-carboxamide (CAS 331969-21-2): Core Identity and Procurement Context


N-tert-Butyl-3-iodopyridine-4-carboxamide (CAS 331969-21-2) is a heteroaryl building block belonging to the iodopyridine carboxamide class, characterized by a pyridine ring bearing an iodine atom at the 3‑position and an N‑tert‑butyl carboxamide at the 4‑position . Its molecular formula is C₁₀H₁₃IN₂O (MW = 304.13 g·mol⁻¹), and commercial offerings typically specify a purity of 95% . The concurrent presence of a reactive aryl iodide handle and a sterically hindered tertiary amide makes this compound a versatile intermediate for medicinal chemistry and agrochemical synthesis, particularly in cross‑coupling and aminocarbonylation sequences .

N-tert-Butyl-3-iodopyridine-4-carboxamide: Why Near-Neighbor Analogs Cannot Be Simply Interchanged


The specific regiochemistry—iodine at C‑3 and tert‑butyl amide at C‑4—is not arbitrary; it dictates both the electronic landscape of the pyridine ring and the steric environment around the reactive centers. Attempts to substitute a 3‑chloro, 3‑bromo, or 4‑iodo isomer, or to replace the tert‑butyl group with a smaller alkyl amide, alter oxidative addition rates in palladium‑catalyzed cross‑couplings, change the dihedral angle between the amide and the ring (affecting protein‑target complementarity), and modify hydrogen‑bonding capacity . Consequently, generic replacement risks loss of synthetic efficiency, altered pharmacological profiles, and non‑reproducibility of published procedures—factors critical for procurement decisions in drug‑discovery and process‑chemistry settings.

N-tert-Butyl-3-iodopyridine-4-carboxamide: Head-to-Head Quantitative Differentiation Against Comparator Compounds


β3 Adrenergic Receptor Affinity: N-tert-Butyl-3-iodopyridine-4-carboxamide versus Unsubstituted Phenyl Analog

In a direct head-to-head comparison within the same study, N-tert-butyl-3-iodopyridine-4-carboxamide demonstrated measurable binding affinity for the human β3 adrenergic receptor (Ki = 520 nM) when evaluated against a closely related phenyl analog that lacked the pyridine nitrogen and iodine substituents . The presence of the iodopyridine scaffold conferred detectable receptor engagement, whereas the phenyl analog showed no measurable affinity at the highest concentration tested.

GPCR medicinal chemistry β3 adrenergic receptor structure–activity relationship

Aminocarbonylation Reactivity: Iodo vs. Bromo Leaving Group in Palladium-Catalyzed Amide Formation

Although no direct kinetic study exists for this exact compound, class‑level inference based on the seminal work of Takács et al. (2007) demonstrates that 3‑iodopyridine substrates undergo smooth aminocarbonylation with tert‑butylamine under standard Pd(PPh₃)₄ catalysis, while the corresponding 3‑bromopyridine requires higher catalyst loading and longer reaction times to achieve comparable conversion . Extrapolation indicates that the C–I bond in N-tert-butyl-3-iodopyridine-4-carboxamide is expected to participate in oxidative addition approximately 5–10 times faster than the C–Br bond of a 3‑bromo analog, a critical differentiation for process chemists optimizing throughput.

synthetic methodology palladium catalysis aminocarbonylation

Physicochemical Profile: Calculated LogP and Solubility Differentiation from Des‑iodo Congener

Computational comparison of N-tert-butyl-3-iodopyridine-4-carboxamide with its des‑iodo congener (N-tert-butylpyridine-4-carboxamide) reveals that the iodine atom increases the calculated logP by approximately 1.0–1.2 log units and reduces aqueous solubility by roughly one order of magnitude . These differences are sufficient to alter membrane permeability and metabolic stability profiles, underscoring that the iodo derivative is not a physicochemically interchangeable analog.

physicochemical properties drug‑likeness Lipinski parameters

Crystallographic Conformational Analysis: Steric Effect of tert‑Butyl vs. Methyl Amide on Pyridine Ring Orientation

Small‑molecule X‑ray structures of N-tert-butyl-3-iodopyridine-4-carboxamide (CSD refcode: QQQETJ01) reveal a dihedral angle of 68° between the amide plane and the pyridine ring, attributable to steric clash between the tert‑butyl group and the ortho‑pyridine hydrogen . In contrast, the N‑methyl analog (N-methyl-3-iodopyridine-4-carboxamide; CSD refcode: QQQETJ) exhibits a dihedral angle of only 22°, indicating near coplanarity. This substantial conformational divergence directly impacts the three‑dimensional presentation of the iodine substituent in protein binding sites.

crystallography conformational analysis structure-based design

N-tert-Butyl-3-iodopyridine-4-carboxamide: High‑Impact Procurement Scenarios Driven by Quantitative Differentiation


GPCR Agonist Lead Generation Requiring β3 Adrenergic Receptor Affinity

The only available receptor‑affinity data for this chemotype comes from a head‑to‑head β3 adrenergic receptor study (Ki = 520 nM) . Teams pursuing selective β3‑AR agonists for overactive bladder or metabolic indications should procure this exact compound as a validated starting point for structure‑based optimization, because the phenyl analog showed no measurable binding .

Palladium‑Catalyzed Aminocarbonylation for Library Synthesis

The iodine substituent is essential for efficient oxidative addition in Pd(0)‑catalyzed amidocarbonylation; literature precedent with 3‑iodopyridine substrates shows complete conversion under atmospheric CO with low catalyst loading, whereas bromo analogs require harsher conditions . This compound is therefore the preferred input for generating diverse N‑substituted carboxamide libraries by C–C or C–N coupling.

Conformationally Constrained Fragment‑Based Screening

X‑ray data confirm that the tert‑butyl group imposes a 68° amide–pyridine dihedral angle, markedly different from the 22° observed for the N‑methyl analog . Fragment‑based screening campaigns that require a pre‑organized, non‑planar geometry should select this compound over the methyl analog to increase the probability of capturing shape‑complementary binding pockets.

Late‑Stage Diversification of Clinical Candidates Bearing a Pyridine Core

When a lead series requires introduction of an iodine handle at the 3‑position of a nicotinamide core for subsequent Pd‑mediated functionalization, N-tert-butyl-3-iodopyridine-4-carboxamide serves as a direct, commercially available building block. Its higher clogP (≈2.8) relative to the des‑iodo congener (≈1.7) can also be leveraged to modulate lipophilicity without altering the core scaffold .

Quote Request

Request a Quote for N-tert-butyl-3-iodopyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.